molecular formula C4H9NOS B073927 N-Acetylcysteamine CAS No. 1190-73-4

N-Acetylcysteamine

Cat. No. B073927
CAS RN: 1190-73-4
M. Wt: 119.19 g/mol
InChI Key: AXFZADXWLMXITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetylcysteamine is a compound of interest in various biochemical and medicinal research contexts. It is studied for its role in the synthesis of other compounds and its interactions within biological systems.

Synthesis Analysis

  • The synthesis of N-acetylcysteamine thioester of seco-proansamitocin, a potent antitumor agent, involves the Nagao acetate aldol reaction and a Heck reaction between two terminal alkenes for fragment merging (Frenzel, Bruenjes, Quitschalle, & Kirschning, 2006).

Molecular Structure Analysis

  • No specific papers focusing solely on the molecular structure analysis of N-Acetylcysteamine were found in the current dataset. However, its structure plays a critical role in its reactivity and interaction with other compounds in biochemical pathways.

Chemical Reactions and Properties

  • N-acetylcysteamine thioesters are used in biomimetic studies for understanding polyketide synthases and other enzymatic domains. Its reactivity in the Suzuki–Miyaura reaction underlines its potential for synthetic applications in biochemistry (Derra, Schlotte, & Hahn, 2023).

Physical Properties Analysis

  • The physical properties of N-Acetylcysteamine, such as solubility, melting point, and boiling point, are important for its application in synthesis and pharmaceutical formulations. However, specific papers detailing these properties were not found in the current search.

Chemical Properties Analysis

  • N-Acetylcysteamine shows reactivity with various oxidant species, indicating its potential as a powerful scavenger and its role in antioxidant activities. This property is particularly relevant in the context of its reaction with hydrogen peroxide, hydroxyl radical, and hypochlorous acid (Aruoma, Halliwell, Hoey, & Butler, 1989).

Scientific Research Applications

  • Antioxidant and Anti-HIV Activities : A study found that N-(N-acetyl-L-cysteinyl)-S-acetylcysteamine analogues have potent antioxidant and anti-HIV activities, making them potential candidates for adjuvant therapies in treating neurological aspects of HIV infection (Oiry et al., 2004).

  • Clinical Applications in Psychiatry and Neurology : N-Acetylcysteine shows promise in treating a range of psychiatric and neurological disorders, including addiction, compulsive disorders, schizophrenia, and bipolar disorder. Its mechanisms likely involve modulating glutamatergic, neurotropic, and inflammatory pathways (Dean et al., 2011).

  • Neurodegenerative Diseases : N-Acetylcysteine, as a glutathione precursor, shows antioxidant and anti-inflammatory activities, potentially helpful in therapies for neurodegenerative diseases like Parkinson’s and Alzheimer’s, as well as neuropathic pain and stroke (Tardiolo et al., 2018).

  • Radioprotective Activity : Some N-acetylcysteamine derivatives, such as N-glycylglycyl-S-acetylcysteamine, were evaluated for their potential as radioprotector agents, showing significant radioprotective activity (Oiry et al., 1989).

  • Prevention of Radiocontrast-Induced Nephropathy : N-Acetylcysteine has been studied for its role in preventing kidney damage induced by radiocontrast media used in imaging procedures, with mixed results in clinical studies (Fishbane et al., 2004).

  • Protection Against Hepatotoxicity of Acetaminophen : N-Acetylcysteine is effective in treating acetaminophen overdose, providing cysteine for glutathione synthesis and possibly forming an adduct directly with the toxic metabolite of acetaminophen (Lauterburg et al., 1983).

  • Attenuation of Influenza-Like Symptoms : Long-term treatment with N-Acetylcysteine can significantly reduce the frequency, severity, and duration of influenza-like episodes, particularly in elderly individuals (De Flora et al., 1997).

Safety And Hazards

N-acetylcysteamine has a well-established safety profile, and its toxicity is uncommon and dependent on the route of administration and high dosages . It is safe, tolerable, affordable, and easily available .

Future Directions

N-acetylcysteamine has been proposed for use in the management of patients with COVID-19 . Its antioxidant effects may even prevent infection and play an important role as a complement to vaccination . Although the clinical efficacy and dosing regimens of NAC have been evaluated in the clinical setting with small series of patients, the results are promising .

properties

IUPAC Name

N-(2-sulfanylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS/c1-4(6)5-2-3-7/h7H,2-3H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFZADXWLMXITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152289
Record name 2-Acetamidoethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetylcysteamine

CAS RN

1190-73-4
Record name Acetylcysteamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetamidoethanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylcysteamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38835
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Acetamidoethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-sulfanylethyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ACETYLCYSTEAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSH3F3JX85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetylcysteamine
Reactant of Route 2
Reactant of Route 2
N-Acetylcysteamine
Reactant of Route 3
Reactant of Route 3
N-Acetylcysteamine
Reactant of Route 4
Reactant of Route 4
N-Acetylcysteamine
Reactant of Route 5
Reactant of Route 5
N-Acetylcysteamine
Reactant of Route 6
Reactant of Route 6
N-Acetylcysteamine

Citations

For This Compound
2,640
Citations
S Klopries, U Sundermann… - Beilstein Journal of …, 2013 - beilstein-journals.org
… We here show that N-acetylcysteamine is indeed competitive to coenzyme A in its ability to activate methylmalonate for utilization by polyketide synthases. Interestingly, the efficiency of …
Number of citations: 29 www.beilstein-journals.org
T Frenzel, M Brünjes, M Quitschalle… - Organic Letters, 2006 - ACS Publications
… Therefore, we first decided to prepare the N-acetylcysteamine derivative 1b to explore whether it is a substrate for this cyclase before generating analogues of seco-proansamitocin to …
Number of citations: 47 pubs.acs.org
LR Kass - Journal of Biological Chemistry, 1968 - Elsevier
… Activity of 3-Decynoyl-N-acetylcysteamine … Activity of 3-Decynoyl-N-acetylcysteamine … Crystalline 3-decynoic acid and its methyl ester, as well as the purified N-acetylcysteamine …
Number of citations: 94 www.sciencedirect.com
LR Kass, DJH Brock - Methods in Enzymology, 1969 - Elsevier
… The N-acetylcysteamine derivatives give the characteristic reaction with neutral hydroxylamine: the hydroxamic acid and free HS-NAC are formed. Although the thioester linkage is …
Number of citations: 16 www.sciencedirect.com
S Oguro, T Akashi, S Ayabe, H Noguchi… - … and biophysical research …, 2004 - Elsevier
… To further explore the catalytic potential of the enzyme, here we describe the enzymatic conversion of N-acetylcysteamine (NAC) thioester of cinnamic acid (cinnamoyl-NAC) (6) [23] and …
Number of citations: 53 www.sciencedirect.com
AG Clark, JN Smith, TW Speir - Biochemical Journal, 1973 - portlandpress.com
… benzene and S-crotonyl-N-acetylcysteamine activity; the predominant activity present in the … Coincidence of peaks for 1-chloro-2,4-dinitrobenzeneandS-crotonyl-N-acetylcysteamine …
Number of citations: 107 portlandpress.com
K Endo, GM Helmkamp, K Bloch - Journal of Biological Chemistry, 1970 - ASBMB
The alkynoic substrate analogue 3-decynoyl-N-acetylcysteamine (NAC) was previously shown to inhibit β-hydroxydecanoyl thioester dehydrase irreversibly. 2,3-Decadienoyl-NAC …
Number of citations: 126 www.jbc.org
YE Du, WS Byun, SB Lee, S Hwang, YH Shin… - Organic …, 2020 - ACS Publications
Formicins A–C (1–3) were discovered from Streptomyces sp. associated with wood ants. The structures of 1 and 2 were elucidated as indenone thioesters bearing N-acetylcysteamine …
Number of citations: 15 pubs.acs.org
IH Gilbert, M Ginty, JA O'Neill, TJ Simpson… - Bioorganic & Medicinal …, 1995 - Elsevier
… in the form of their N-acetylcysteamine (NAC) thioesters which, … NAcetylcysteamine thioesters have been successfully … carboxylic acid with Nacetylcysteamine in the presence of …
Number of citations: 52 www.sciencedirect.com
Y Wang, KM Lazor, KE DeMeester… - Journal of the …, 2017 - ACS Publications
… to accept that smaller variants of 5 could be used as donors, as a variety of CoA ester-utilizing enzymes are reported to accept truncated CoA thioesters known as N-acetylcysteamine-…
Number of citations: 27 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.